3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoic acid
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Overview
Description
3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoic acid is a biochemical used for proteomics research . It has a molecular formula of C16H15FO4 and a molecular weight of 290.29 .
Molecular Structure Analysis
The molecular structure of 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoic acid comprises of 16 carbon atoms, 15 hydrogen atoms, 1 fluorine atom, and 4 oxygen atoms .Scientific Research Applications
Waste-Free Synthesis Techniques
Researchers have developed waste-free synthesis methods for creating condensed heterocyclic compounds, highlighting the importance of eco-friendly chemical reactions. These methods involve the direct oxidative coupling of substituted arene or heteroarene carboxylic acids with alkynes, facilitated by a rhodium/copper catalyst system. This process efficiently produces 8-substituted isocoumarin derivatives, some exhibiting solid-state fluorescence, demonstrating the compound's utility in synthesizing materials with unique optical properties (Shimizu et al., 2009).
Complexing Ability with Metal Ions
The compound has also been explored for its complexing ability, particularly in the formation of nickel(ii) and copper(ii) complexes. This application is crucial for the development of new materials and catalysts in various industrial and research settings. The condensation of ethyl 2-ethoxymethylidene-3-oxo-3-polyfluoroalkylpropionates with 2-aminobenzoic acid results in the formation of compounds that act as O,N,O-tridentate ligands, capable of engaging in complexation reactions with metal ions (Kudyakova et al., 2009).
Development of Fluorescent Probes for Alzheimer's Disease
Significant research has been conducted into the development of fluorescent probes for imaging cerebral β-amyloid plaques in Alzheimer's disease. This application is particularly noteworthy as it addresses a critical need in the diagnosis and study of neurodegenerative diseases. Radiofluoro-pegylated phenylbenzoxazole derivatives, synthesized for this purpose, have displayed high affinity for β-amyloid aggregates and have been successfully used in in vitro autoradiography and PET imaging studies, offering a promising tool for the early detection and study of Alzheimer's disease (Cui et al., 2012).
Catalytic Transformations for Synthetic Applications
The compound's role in catalytic transformations, such as the Cu(OAc)2-catalyzed remote benzylic C(sp3)–H oxyfunctionalization, underscores its utility in organic synthesis. This method facilitates the straightforward transformation of various aromatic compounds into aromatic carbonyl compounds, demonstrating an efficient, atom-economical, and environmentally benign approach to functionalizing primary and secondary benzyl groups (Jiang et al., 2014).
Cardiotropic Action Evaluation
Finally, the evaluation of 4-[(3-ethoxy-3-oxopropanoyl)amino]benzoic acid (etmaben) for its cardiotropic action has been conducted, revealing a pronounced effect and a positive safety profile. This research indicates the potential for developing new therapeutic agents targeting cardiovascular diseases, with etmaben showing promise in preclinical studies (Ivkin & Karpov, 2022).
Mechanism of Action
Target of Action
The primary targets of 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoic acid are currently unknown
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoic acid . For instance, extreme pH or temperature conditions could potentially affect the compound’s stability or its interaction with its targets.
properties
IUPAC Name |
3-ethoxy-4-[(2-fluorophenyl)methoxy]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO4/c1-2-20-15-9-11(16(18)19)7-8-14(15)21-10-12-5-3-4-6-13(12)17/h3-9H,2,10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJGLCWNTUMLSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)O)OCC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoic acid |
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